Mibefradil Dihydrochloride Monohydrate is a calcium channel blocker primarily targeting T-type calcium channels. Originally developed for the treatment of hypertension and angina, it was withdrawn from the market in 1998 due to safety concerns related to drug interactions. Despite its withdrawal, mibefradil has garnered attention in research contexts, particularly in oncology, for its potential therapeutic applications in various cancers.
Mibefradil is classified as a member of the tetralin class of compounds and is specifically recognized for its role as a selective inhibitor of T-type calcium channels, particularly the CaV3 family. Its chemical formula is and it has been documented under various identifiers, including the Chemical Abstracts Service number 60663 .
The synthesis of mibefradil involves several advanced organic chemistry techniques. A notable method reported in the literature includes:
These methods have led to the development of a library of mibefradil analogues, enhancing our understanding of structure-activity relationships and metabolic stability.
Mibefradil Dihydrochloride Monohydrate features a complex molecular structure characterized by a dihydrobenzopyran core. The structural analysis reveals:
Mibefradil undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which mibefradil exerts its effects involves:
Mibefradil Dihydrochloride Monohydrate exhibits several notable physical and chemical properties:
Mibefradil has potential applications beyond its original indications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4